N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide
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Overview
Description
N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano and acetamide groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a basic catalyst. Reaction conditions often involve heating and stirring to facilitate the formation of the desired products .
Major Products Formed
The major products formed from these reactions are various heterocyclic compounds, including pyrrole, imidazole, and thiazole derivatives .
Scientific Research Applications
N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide has a wide range of scientific research applications:
Pharmaceuticals: It is used in the synthesis of biologically active compounds with potential anticancer, antimicrobial, and antiviral properties.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as high thermal stability and electronic conductivity.
Mechanism of Action
The mechanism of action of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1,2,3-triazole: A precursor for nitrogen-rich energetic compounds.
N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide: A compound with anticancer properties.
Uniqueness
N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is unique due to its combination of a cyano group and an acetamide group attached to the triazole ring. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7(17)13-9-4-2-8(3-5-9)11-10(6-12)14-16-15-11/h2-5H,1H3,(H,13,17)(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGLIOCJZVAXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NNN=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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